

An In-depth Technical Guide to the Spectroscopic Data of Benzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzylhydrazine dihydrochloride*

Cat. No.: *B1207700*

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **benzylhydrazine dihydrochloride** (CAS No: 20570-96-1), a significant compound in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

Benzylhydrazine dihydrochloride is a stable salt of benzylhydrazine, utilized as a precursor and intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide presents available spectroscopic data in a structured format, details experimental methodologies, and provides a logical workflow for such analyses.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for **benzylhydrazine dihydrochloride**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **benzylhydrazine dihydrochloride**, both ¹H and ¹³C NMR are essential for confirming its molecular structure.

Table 1: ¹H NMR Spectroscopic Data for **Benzylhydrazine Dihydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-

Quantitative ¹H NMR data with specific chemical shifts, multiplicities, and coupling constants for **benzylhydrazine dihydrochloride** is not readily available in the public domain. Researchers should acquire this data experimentally.

Table 2: ¹³C NMR Spectroscopic Data for **Benzylhydrazine Dihydrochloride**

Chemical Shift (δ) ppm	Assignment
Data not available	C (Aromatic)
Data not available	CH (Aromatic)
Data not available	CH ₂ (Benzylic)

While the existence of a ¹³C NMR spectrum for **benzylhydrazine dihydrochloride** is documented, a publically accessible peak list is not available.[\[1\]](#)

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **benzylhydrazine dihydrochloride** is expected to show characteristic absorptions for the ammonium and alkylammonium groups, as well as the aromatic ring.

Table 3: IR Spectroscopic Data for **Benzylhydrazine Dihydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Broad, 3200-2600	Strong	N-H stretching (from -NH ₂ ⁺ - and -NH ₃ ⁺)
~3030	Medium	C-H stretching (aromatic)
~2900	Medium	C-H stretching (aliphatic CH ₂)
~1600, ~1500, ~1450	Medium-Weak	C=C stretching (aromatic ring)
~1470	Medium	CH ₂ scissoring
~740, ~700	Strong	C-H out-of-plane bending (monosubstituted benzene)

This table is based on typical IR absorption ranges for the expected functional groups. Specific peak positions should be confirmed by experimental data.

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The exact mass of the **benzylhydrazine dihydrochloride** cation is a key piece of information.

Table 4: Mass Spectrometry Data for **Benzylhydrazine Dihydrochloride**

m/z	Relative Intensity (%)	Assignment
194.0377538	-	[M+H] ⁺ (Monoisotopic Mass of Dihydrochloride)[2]
Data not available	-	Fragmentation Pattern

The full mass spectrum detailing the fragmentation pattern is not readily available.

Experimental Protocols

Detailed experimental protocols are essential for reproducing spectroscopic data. The following are generalized procedures for acquiring NMR, IR, and MS data for a solid sample like **benzylhydrazine dihydrochloride**.

3.1. NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **benzylhydrazine dihydrochloride**.
 - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical as the compound is a salt.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher).[\[3\]](#)
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-pulse ¹H NMR spectrum.
 - Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.
 - Typically, 16-64 scans are sufficient.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
- Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the spectra and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
- Integrate the ^1H NMR signals and pick the peaks for both ^1H and ^{13}C spectra.

3.2. IR Spectroscopy (ATR-FTIR) Protocol

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.[2][4]

- Instrument Setup:

- Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR).[2]
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

- Background Collection:

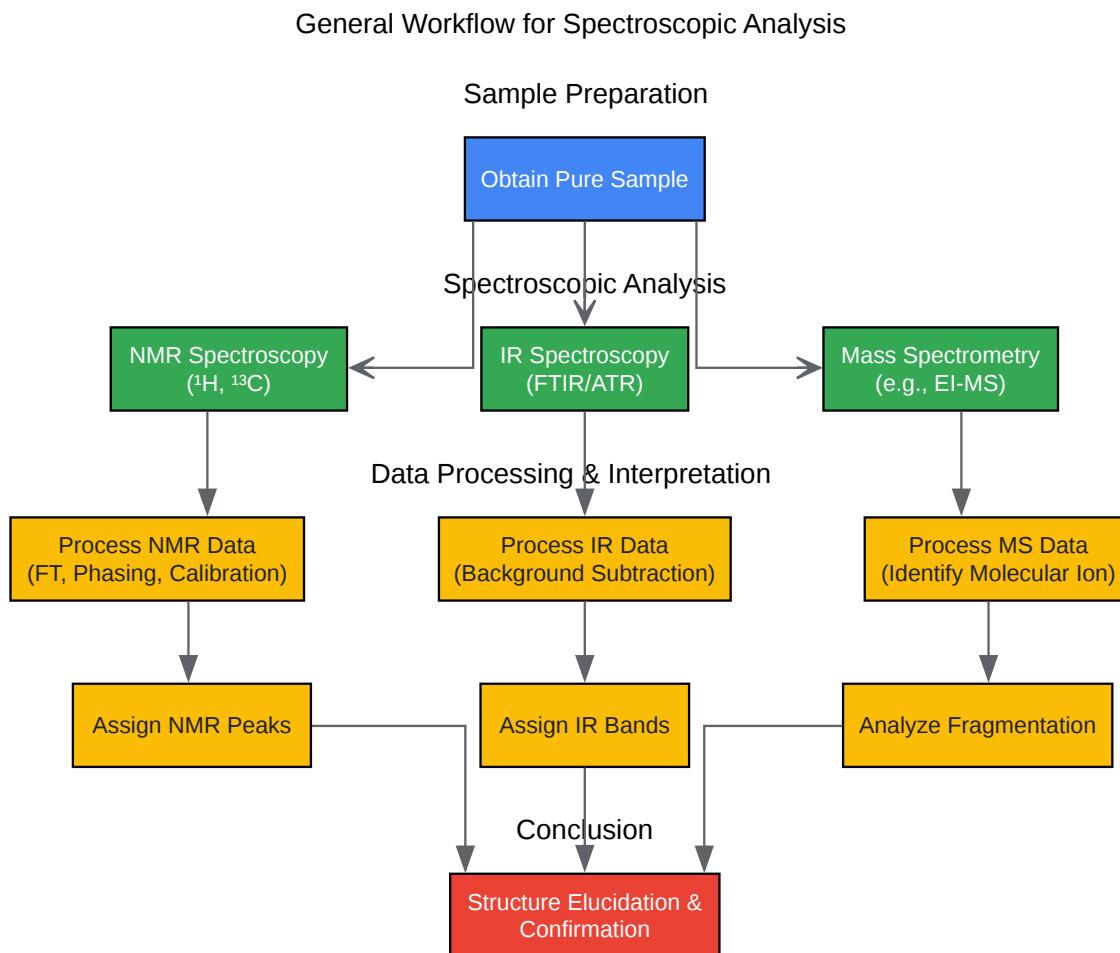
- Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , water).

- Sample Analysis:

- Place a small amount of **benzylhydrazine dihydrochloride** powder directly onto the ATR crystal, ensuring good contact.
- Apply pressure using the anvil to ensure a uniform sample layer.
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing:

- The software will automatically subtract the background spectrum from the sample spectrum.
- Perform baseline correction if necessary.
- Label the significant peaks with their wavenumbers.


3.3. Mass Spectrometry (EI-MS) Protocol

Electron Ionization (EI) is a common method for mass spectrometry.

- Sample Introduction:
 - Introduce a small amount of **benzylhydrazine dihydrochloride** into the mass spectrometer via a direct insertion probe (for solids).
- Ionization:
 - The sample is vaporized by heating and then bombarded with a beam of high-energy electrons (typically 70 eV).
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
- Data Presentation:
 - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **benzylhydrazine dihydrochloride**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BENZYLHYDRAZINE DIHYDROCHLORIDE(20570-96-1) ^{13}C NMR [m.chemicalbook.com]
- 2. Benzylhydrazine dihydrochloride | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Benzylhydrazine Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207700#benzylhydrazine-dihydrochloride-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com